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Compound of Interest

1-(Thiazolidin-2-yl)ethanone
Compound Name:
hydrochloride

Cat. No.: B3114042

Heterocyclic systems are of immense importance in medicinal chemistry, with estimates
suggesting that over 85% of all biologically active chemical entities contain at least one
heterocycle.[3] Among these, the thiazolidine ring, a five-membered saturated heterocycle
containing sulfur and nitrogen atoms, has emerged as a cornerstone scaffold.[1][4] Its structural
versatility and presence in natural products, such as the antibiotic penicillin, and synthetic
drugs, like the antidiabetic agent pioglitazone, underscore its therapeutic significance.[2]
Thiazolidine derivatives exhibit a vast range of pharmacological activities, including
antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5]

1-(Thiazolidin-2-yl)ethanone hydrochloride represents a functionalized thiazolidine
derivative that serves as a key synthetic intermediate. The presence of a reactive acetyl group
at the 2-position, combined with the inherent features of the thiazolidine ring, offers multiple
points for chemical modification, making it an attractive starting material for generating diverse
compound libraries in the pursuit of novel therapeutic agents.

Molecular Structure and Physicochemical
Properties
Chemical Structure

The molecular structure consists of a saturated five-membered thiazolidine ring, which features
a sulfur atom at position 1 and a nitrogen atom at position 3. An acetyl group (C(O)CHs) is
attached to the carbon atom at position 2 (C2). As a hydrochloride salt, the nitrogen atom of the
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thiazolidine ring is protonated and associated with a chloride counter-ion. This salt form often
enhances the compound's stability and solubility in agueous media. A critical feature is the
stereocenter at C2, meaning the compound can exist as a racemic mixture or as individual
enantiomers.

Physicochemical Data

The key physicochemical properties of 1-(Thiazolidin-2-yl)ethanone hydrochloride are
summarized below for quick reference.

Property Value Source(s)
Molecular Formula CsH10CINOS [6][7]
Molecular Weight 167.66 g/mol [61[7]

CAS Number 1993017-93-8; 67399-73-9 [6][7]
Appearance Typically a solid N/A

Sealed in a dry, room
Storage ) [6]
temperature environment

SMILES Code CC(C1SCCN1)=0.[H]CI 6]

Spectroscopic Characterization: A Self-Validating
System

Accurate structural elucidation is paramount in chemical research. A combination of
spectroscopic techniques provides a robust, self-validating system to confirm the identity and
purity of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique
proton environment. Based on related thiazolidinone structures, the following characteristic
shifts (in ppm, relative to TMS) can be predicted:[8][9]

e ~10.0-12.0 ppm (broad singlet, 2H): Protons of the protonated amine (N*Hz).
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e ~5.5-6.0 ppm (triplet or multiplet, 1H): The methine proton at the C2 position, coupled to the
adjacent C5 methylene protons.

e ~3.5-4.0 ppm (multiplet, 2H): Methylene protons at the C4 position (N-CHz).
e ~3.0-3.5 ppm (multiplet, 2H): Methylene protons at the C5 position (S-CH2).

e ~2.2-2.5 ppm (singlet, 3H): The three equivalent protons of the acetyl methyl group.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton:
e ~195-205 ppm: Carbonyl carbon (C=0) of the acetyl group.

e ~65-75 ppm: Methine carbon at the C2 position.

e ~45-55 ppm: Methylene carbon at the C4 position (N-CHz).

e ~30-40 ppm: Methylene carbon at the C5 position (S-CH2).

o ~25-30 ppm: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups through their vibrational frequencies.
Characteristic absorption bands (in cm~1) are expected as follows:[10][11]

e ~2400-2700 cm~1 (broad): N-H stretch of the ammonium salt.
e ~1700-1720 cm™1 (strong): C=0 stretch of the ketone.
e ~1400-1450 cm~1: C-N stretching vibrations.

e ~650-750 cm~1 (weak to medium): C-S stretching vibration.

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight. Using a soft ionization technique like
Electrospray lonization (ESI), the expected observation would be the molecular ion for the free
base (CsHoNOS) at an m/z corresponding to [M+H]* = 132.04.

Synthesis and Mechanistic Considerations

The synthesis of thiazolidine derivatives is a well-established area of organic chemistry.[12][13]
The most common and efficient method involves the condensation of an aminothiol with an
aldehyde or ketone.[2]

Proposed Synthetic Protocol: Condensation of
Cysteamine Hydrochloride with Pyruvaldehyde

This protocol describes a reliable method for the laboratory-scale synthesis of the target
compound. The choice of pyruvaldehyde (an acetyl-containing aldehyde) provides the required
C2-ethanone functionality directly.

Materials:

Cysteamine hydrochloride

Pyruvaldehyde (40% solution in water)

Ethanol

Diethyl ether

Anhydrous Magnesium Sulfate (MgSOa)
Step-by-Step Methodology:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve
cysteamine hydrochloride (1.0 eq) in ethanol.

o Reagent Addition: Cool the solution to 0 °C in an ice bath. Add pyruvaldehyde (1.1 eq)
dropwise to the stirred solution over 15 minutes.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40990272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7101601/
https://en.wikipedia.org/wiki/Thiazolidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3114042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

» Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to
remove the ethanol.

 Purification: Add diethyl ether to the resulting residue to precipitate the product. Stir the slurry
for 30 minutes.

e |solation: Collect the solid product by vacuum filtration and wash with a small amount of cold
diethyl ether.

e Drying: Dry the white to off-white solid under vacuum to yield 1-(Thiazolidin-2-yl)ethanone
hydrochloride.

o Characterization: Confirm the structure and purity of the final product using NMR, IR, and
MS as described in Section 2.

Synthesis and Analysis Workflow

The following diagram outlines the logical flow from starting materials to the validated final
product.
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Caption: Workflow for the synthesis and validation of 1-(Thiazolidin-2-yl)ethanone
hydrochloride.

Mechanistic Insight

The formation of the thiazolidine ring proceeds through a well-understood mechanism. First,
the highly nucleophilic thiol group of cysteamine attacks the electrophilic carbonyl carbon of
pyruvaldehyde. This is followed by an intramolecular cyclization where the amine group attacks
the resulting hemiaminal to form the five-membered ring, eliminating a molecule of water in the
process. The reaction is typically self-catalyzed or may be facilitated by mild acid or base.

Chemical Reactivity and Applications in Synthesis

1-(Thiazolidin-2-yl)ethanone hydrochloride is not merely an endpoint but a versatile starting
point for more complex molecules. Its utility stems from the reactivity of both the thiazolidine
ring and the appended acetyl group.

Key Transformations

o Oxidation to 2-Thiazolines: The thiazolidine ring can be selectively oxidized to the
corresponding 2-thiazoline.[14][15] This transformation introduces a degree of unsaturation,
creating a different heterocyclic scaffold with its own unique chemical properties and
biological activity profile.

e N-Functionalization: The secondary amine within the ring (after neutralization of the salt) is a
nucleophilic site available for N-alkylation or N-acylation. This allows for the introduction of
diverse substituents at the N3 position, a common strategy in medicinal chemistry to
modulate properties like solubility, cell permeability, and target binding.

o Acetyl Group Chemistry: The ketone of the acetyl group can undergo various classical
carbonyl reactions, such as reduction to an alcohol, reductive amination, or conversion to an
oxime, providing further avenues for structural diversification.

Role as a Precursor in Drug Discovery

This compound serves as a valuable precursor for building libraries of drug candidates. The
ability to modify the molecule at multiple positions enables the exploration of structure-activity
relationships (SAR). For instance, derivatives can be synthesized and screened for a wide
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array of biological activities for which the parent thiazolidine scaffold is known, including
antimicrobial, anticancer, and antidiabetic effects.[5][9][16]

Logical Relationship of Synthetic Applications

The diagram below illustrates the central role of 1-(Thiazolidin-2-yl)ethanone as a branching
point for creating diverse chemical entities.
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Caption: Synthetic utility of 1-(Thiazolidin-2-yl)ethanone as a key intermediate.

Conclusion

1-(Thiazolidin-2-yl)ethanone hydrochloride is a valuable and versatile heterocyclic
compound. Its structure, containing multiple reactive sites, makes it an ideal building block for
synthetic and medicinal chemists. A clear understanding of its physicochemical properties, a
robust protocol for its synthesis, and a comprehensive approach to its spectroscopic
characterization enable its effective use in research. As the demand for novel therapeutics
continues to grow, the strategic application of such well-defined chemical tools will remain
crucial to the advancement of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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